molecular formula C9H18N2 B3235280 Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine CAS No. 1354000-40-0

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine

Cat. No. B3235280
CAS RN: 1354000-40-0
M. Wt: 154.25 g/mol
InChI Key: CANKZASBOVHULO-VIFPVBQESA-N
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Description

A cyclopropyl group is a chemical structure derived from cyclopropane . It is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .


Synthesis Analysis

Cyclopropane fatty acids are derived from the attack of S-adenosylmethionine (SAM) on unsaturated fatty acids . The Simmons–Smith reaction is one method for converting alkenes to cyclopropane rings using carbene type reagents .


Molecular Structure Analysis

Cyclopropyl groups are highly strained due to the unfavoured bond angles (60°) . Two orbital models were proposed to describe the bonding situation . The Coulson-Moffit model uses bent bonds . Alternatively, the structure can be explained with the Walsh model .


Chemical Reactions Analysis

Cyclopropanation refers to any chemical process which generates cyclopropane rings . It is an important process in modern chemistry as many useful compounds bear this motif .


Physical And Chemical Properties Analysis

Cyclopropane fatty acids (CPAs) have physical characteristics somewhere in between saturated and mono unsaturated fatty acids . The strained bond angles of the carbocyclic ring are responsible for their unique chemistry and physical properties .

Mechanism of Action

The mechanism of the reaction of lithium and magnesium carbenoids with ethylene to give cyclopropane has been explained in detail in all the steps at the G4 level of theory .

Safety and Hazards

Cyclopropane was initially investigated because it was thought to be the toxic element in ethylene . Instead, it turned out to be an excellent anesthetic with very rapid onset and recovery while maintaining stable hemodynamics . Its use was ultimately limited because it was highly explosive .

Future Directions

Understanding of how molecular modifications of the core quinolone structure affect antimicrobial agent activity has progressed rapidly . Three positions (2, 3, and 4) cannot be changed without a significant loss of biological activity . Furthermore, it appears that a cyclopropyl group is optimal at position 1 .

properties

IUPAC Name

(3S)-N-cyclopropyl-1-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANKZASBOVHULO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237604
Record name 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine

CAS RN

1354000-40-0
Record name 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354000-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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